Non-2-enoyl chloride

Description

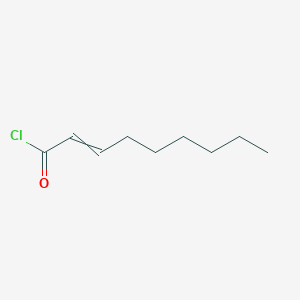

Non-2-enoyl chloride (C₉H₁₅ClO) is an α,β-unsaturated acyl chloride characterized by a nine-carbon chain with a double bond at the second position and a reactive chloride group at the terminal carbonyl. This compound plays a critical role in organic synthesis and biosynthesis. Notably, it serves as a key intermediate in the biosynthesis of macrolactam antibiotics such as cremimycin, where it exists as a non-2-enoyl acyl carrier protein (ACP) thioester . The double bond at the second position introduces conjugation with the carbonyl group, enhancing its electrophilicity and making it highly reactive toward nucleophiles like amines and alcohols. This reactivity is exploited in forming amides, esters, and other derivatives used in pharmaceuticals and agrochemicals.

Properties

CAS No. |

764-86-3 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

non-2-enoyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3 |

InChI Key |

XWYRENPAWWXFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-2-enoyl chloride can be synthesized through the reaction of non-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow method, which allows for the efficient and safe handling of reactive chlorinating agents. This method ensures high yields and purity of the final product.

Types of Reactions:

-

Hydrolysis: this compound reacts readily with water to form non-2-enoic acid. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{HCl} ]

-

Alcoholysis and Aminolysis: It reacts with alcohols and amines to form esters and amides, respectively. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOR} + \text{HCl} ] [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-NH}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCONHR} + \text{HCl} ]

Common Reagents and Conditions:

Hydrolysis: Water, typically under mild conditions.

Alcoholysis: Alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.

Aminolysis: Amines, also often in the presence of a base.

Major Products:

Hydrolysis: Non-2-enoic acid.

Alcoholysis: Non-2-enoyl esters.

Aminolysis: Non-2-enoyl amides.

Scientific Research Applications

Non-2-enoyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It is used to introduce the non-2-enoyl group into various organic molecules, facilitating the synthesis of complex compounds.

Biology and Medicine: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: this compound is used in the production of polymers and other materials, where it acts as a building block for more complex structures.

Mechanism of Action

The reactivity of non-2-enoyl chloride is primarily due to the presence of the carbonyl group conjugated with the double bond. This conjugation makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

Key Observations :

- Chain Length: Longer carbon chains (e.g., C9 in this compound) increase hydrophobicity and reduce volatility compared to shorter analogs like acryloyl chloride (C3).

- Conjugation: this compound’s extended conjugation stabilizes the molecule, reducing its electrophilicity slightly compared to acryloyl chloride, which has a more polarized carbonyl group.

Research Findings and Data Gaps

- Biosynthetic Relevance: this compound’s role in cremimycin biosynthesis highlights its biological significance, contrasting with shorter-chain enoyl chlorides that lack such specialized roles .

- Synthetic Utility: While acryloyl and crotonoyl chlorides are well-documented in industrial applications, this compound’s synthetic applications remain underexplored, possibly due to challenges in large-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.